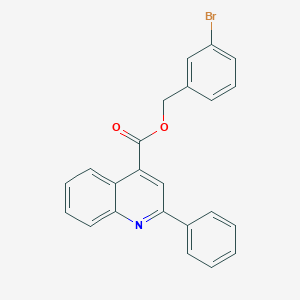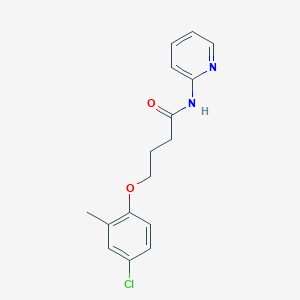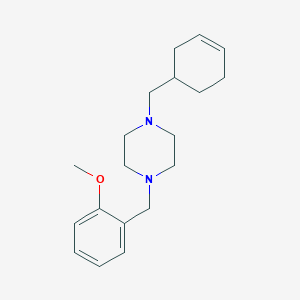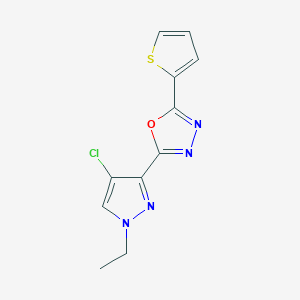![molecular formula C19H14F4N4O3 B10887702 2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(2,3,5,6-tetrafluorophenyl)benzamide](/img/structure/B10887702.png)
2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(2,3,5,6-tetrafluorophenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-(2,3,5,6-TETRAFLUOROPHENYL)BENZAMIDE is a complex organic compound featuring a pyrazole ring substituted with nitro and methyl groups, and a benzamide moiety substituted with tetrafluorophenyl
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-(2,3,5,6-TETRAFLUOROPHENYL)BENZAMIDE typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, followed by nitration to introduce the nitro group at the 4-position.
Methylation: The methyl groups are introduced at the 3 and 5 positions of the pyrazole ring using methylating agents such as methyl iodide in the presence of a base.
Benzamide Formation: The benzamide moiety is synthesized by reacting 2,3,5,6-tetrafluoroaniline with benzoyl chloride under basic conditions.
Coupling Reaction: The final step involves coupling the pyrazole derivative with the benzamide derivative using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, including continuous flow processes and the use of automated reactors to ensure consistency and efficiency. The use of green chemistry principles, such as solvent recycling and waste minimization, would also be considered to make the process more sustainable.
化学反応の分析
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group under catalytic hydrogenation conditions.
Reduction: The nitro group can be reduced to an amine using reagents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The fluorine atoms on the benzamide ring can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used for oxidation reactions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or iron powder with hydrochloric acid (HCl) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products
Aminopyrazole: Reduction of the nitro group yields an aminopyrazole derivative.
Substituted Benzamides: Nucleophilic substitution on the benzamide ring can yield various substituted benzamides depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties, making it a candidate for drug development studies.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for the development of new pharmaceuticals. Its structural features allow for the exploration of various biological targets and pathways.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
作用機序
The mechanism of action of 2-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-(2,3,5,6-TETRAFLUOROPHENYL)BENZAMIDE would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The nitro group could be involved in redox reactions, while the fluorinated benzamide moiety could enhance binding affinity to specific proteins or nucleic acids.
類似化合物との比較
Similar Compounds
3,5-Dimethyl-4-nitro-1H-pyrazole: Shares the pyrazole core but lacks the benzamide moiety.
2,3,5,6-Tetrafluorobenzamide: Contains the benzamide structure but lacks the pyrazole ring.
N-(2,3,5,6-Tetrafluorophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide: Similar structure but with an acetamide linkage instead of a benzamide.
Uniqueness
The uniqueness of 2-[
特性
分子式 |
C19H14F4N4O3 |
|---|---|
分子量 |
422.3 g/mol |
IUPAC名 |
2-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]-N-(2,3,5,6-tetrafluorophenyl)benzamide |
InChI |
InChI=1S/C19H14F4N4O3/c1-9-18(27(29)30)10(2)26(25-9)8-11-5-3-4-6-12(11)19(28)24-17-15(22)13(20)7-14(21)16(17)23/h3-7H,8H2,1-2H3,(H,24,28) |
InChIキー |
CTJSBSIQCNHSEC-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NN1CC2=CC=CC=C2C(=O)NC3=C(C(=CC(=C3F)F)F)F)C)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 6-(chloromethyl)-4-[4-(dimethylamino)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B10887621.png)
![3-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-N-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B10887628.png)
![(2E)-N-(3-chlorophenyl)-2-cyano-3-[4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B10887629.png)


![ethyl N-[(2-chloropyridin-3-yl)carbonyl]glycinate](/img/structure/B10887641.png)
![3-[2-(5-Bromo-2-hydroxy-3-iodobenzylidene)hydrazino]benzoic acid](/img/structure/B10887646.png)

![(2Z,5E)-3-[2-(1H-indol-3-yl)ethyl]-2-[(4-methoxyphenyl)imino]-5-{[5-(piperidin-1-yl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one](/img/structure/B10887662.png)
![N-(1-benzyl-1H-pyrazol-3-yl)-5-{5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-yl}-1,3,4-thiadiazol-2-amine](/img/structure/B10887669.png)
![2-[(6-amino-3,5-dicyano-2-pyridyl)sulfanyl]-N~1~-[4-({2-[(6-amino-3,5-dicyano-2-pyridyl)sulfanyl]acetyl}amino)phenyl]acetamide](/img/structure/B10887673.png)

![1-[(2,5-Dichlorophenyl)sulfonyl]-4-(4-fluorobenzyl)piperazine](/img/structure/B10887682.png)

